REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:11])([CH2:7][C:8]([OH:10])=O)[CH2:3][C:4]([OH:6])=[O:5].N1C(C)=CC=[CH:14][C:13]=1C>O1CCCC1.[Pd]>[CH:8]([CH2:7][C:2]([CH3:1])([CH3:11])[CH2:3][C:4]([O:6][CH2:13][CH3:14])=[O:5])=[O:10]
|
Name
|
acid chloride ethyl ester
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(CC(=O)O)(CC(=O)O)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
22.8 mL
|
Type
|
reactant
|
Smiles
|
N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
is hydrogenated at normal pressure and room temperature
|
Type
|
CUSTOM
|
Details
|
When the absorption of hydrogen
|
Type
|
FILTRATION
|
Details
|
the catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
WASH
|
Details
|
The ether phase is washed with a dilute solution of hydrochloric acid in the cold
|
Type
|
WASH
|
Details
|
washed with a solution of sodium bicarbonate in the cold,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
DISTILLATION
|
Details
|
after distillation of the residue, 18 g of ethyl 4-formyl-3,3-dimethylbutanoate in the form of a liquid with a boiling point b.p.20 of 112°-118° C.
|
Name
|
|
Type
|
|
Smiles
|
C(=O)CC(CC(=O)OCC)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |